5-(1-Cyclohexen-1-yl)-1,5-dimethyl-3-(trimethylsilyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-(1-Cyclohexen-1-yl)-1,5-dimethyl-3-(trimethylsilyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound that belongs to the class of pyrimidinetriones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclohexen-1-yl)-1,5-dimethyl-3-(trimethylsilyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of cyclohexene with a suitable pyrimidinetrione precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(1-Cyclohexen-1-yl)-1,5-dimethyl-3-(trimethylsilyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(1-Cyclohexen-1-yl)-1,5-dimethyl-3-(trimethylsilyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or interaction with specific biomolecules. Research in this area can lead to the discovery of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored for the development of new drugs. Its interactions with biological targets may provide insights into its therapeutic potential.
Industry
In industry, this compound can be used in the production of specialty chemicals, materials, and other industrial products. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-(1-Cyclohexen-1-yl)-1,5-dimethyl-3-(trimethylsilyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(1-Cyclohexen-1-yl)-1,5-dimethyl-3-(trimethylsilyl)-2,4,6(1H,3H,5H)-pyrimidinetrione include other pyrimidinetriones with different substituents. Examples include:
- 5-(Cyclohexyl)-1,5-dimethyl-3-(trimethylsilyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(Phenyl)-1,5-dimethyl-3-(trimethylsilyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
55649-44-0 |
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Molecular Formula |
C15H24N2O3Si |
Molecular Weight |
308.45 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-1,5-dimethyl-3-trimethylsilyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H24N2O3Si/c1-15(11-9-7-6-8-10-11)12(18)16(2)14(20)17(13(15)19)21(3,4)5/h9H,6-8,10H2,1-5H3 |
InChI Key |
YFYHIYVMXOAETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N(C1=O)[Si](C)(C)C)C)C2=CCCCC2 |
Origin of Product |
United States |
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